N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
CAS No.: 314260-62-3
Cat. No.: VC21423665
Molecular Formula: C19H14Cl2N4OS
Molecular Weight: 417.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314260-62-3 |
|---|---|
| Molecular Formula | C19H14Cl2N4OS |
| Molecular Weight | 417.3g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H14Cl2N4OS/c1-11-8-17-23-24-19(25(17)16-5-3-2-4-13(11)16)27-10-18(26)22-15-9-12(20)6-7-14(15)21/h2-9H,10H2,1H3,(H,22,26) |
| Standard InChI Key | YWKKEWVCOPTQFP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl |
| Canonical SMILES | CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide possesses a complex heterocyclic structure with several key structural features. The compound consists of a 5-methyl triazolo[4,3-a]quinolin-1-yl core connected to a 2,5-dichlorophenyl group via a sulfanylacetamide linker. The SMILES notation for this compound is O=C(Nc1cc(Cl)ccc1Cl)CSc1nnc2n1c1ccccc1c(c2)C, which represents its complete structural arrangement .
Physicochemical Properties
The compound exhibits specific physicochemical properties that influence its potential applications in research and pharmaceutical development. Based on available data, its properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Polar Surface Area (PSA) | 84 Ų |
| Number of Rings | 4 |
These properties are critical determinants of the compound's solubility, membrane permeability, and potential drug-likeness .
Structural Features and Pharmacophoric Elements
Sulfanylacetamide Linker
The sulfanylacetamide (thioether-based acetamide) linker serves as a crucial connection between the triazoloquinoline core and the dichlorophenyl group. This flexible linker likely plays an important role in the spatial orientation of these two pharmacophoric elements, potentially allowing the molecule to adopt conformations favorable for target binding. The thioether group provides a specific electronic and spatial arrangement that differs from oxygen-based ethers or direct carbon-carbon bonds.
Dichlorophenyl Moiety
The 2,5-dichlorophenyl component introduces halogen substituents that can significantly influence both the physicochemical properties and the biological activity of the compound. Chlorine atoms can enhance lipophilicity, alter electron distribution, and potentially engage in halogen bonding with biological targets. The specific 2,5-dichloro substitution pattern creates a distinctive electronic and steric environment that may contribute to selective binding interactions.
Synthesis Approaches
Challenges in Synthesis
The synthesis of this compound presents several challenges, including:
-
Regioselective formation of the triazoloquinoline ring system
-
Control of stereochemistry and regiochemistry during the coupling reactions
-
Purification of the final product from reaction mixtures
| Structural Element | Potential Contribution to Biological Activity |
|---|---|
| Triazoloquinoline Core | Primary pharmacophore for enzyme binding |
| Methyl Group at 5-position | Modulation of electron density and lipophilicity |
| Sulfanyl Linker | Flexibility for optimal binding conformation |
| Dichlorophenyl Group | Enhanced membrane permeability and target selectivity |
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds bear structural similarity to N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, including:
-
N-(4-methoxyphenyl)-2-((5-methyl- triazolo[4,3-a]quinolin-1-yl)thio)acetamide, which replaces the 2,5-dichlorophenyl group with a 4-methoxyphenyl moiety
-
Ethyl 4,5-dimethyl-2-({[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate, which incorporates a more complex amino-thiophenecarboxylate structure
These structural variations can help elucidate the impact of specific substituents on biological activity and physicochemical properties.
Pharmacological Diversity
The diversity of biological activities observed among compounds sharing the triazoloquinoline scaffold suggests that N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide may exhibit multiple pharmacological effects. Research on related compounds indicates potential applications in:
-
Anti-inflammatory therapy through dual inhibition of inflammatory enzymes
-
Anti-cancer treatment via interaction with cellular proliferation pathways
-
Antimicrobial activity through disruption of essential microbial enzymes
Research Applications and Future Directions
Current Research Status
N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is currently available for research purposes, as evidenced by its listing in chemical supplier catalogs . This availability facilitates further investigation of its properties and potential applications in various fields of biomedical research.
Future Research Directions
Several promising research directions for N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide include:
-
Comprehensive evaluation of its biological activity profile against various enzymes and receptors
-
Investigation of structure-activity relationships through systematic modification of key structural elements
-
Development of improved synthetic routes to facilitate large-scale preparation
-
Examination of potential synergistic effects when combined with other bioactive compounds
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide typically employs various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight determination and fragmentation pattern analysis
-
Infrared Spectroscopy for identification of functional groups
-
UV-Visible Spectroscopy for chromophore characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume